molecular formula C24H21N7O3 B2747573 N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1171324-84-7

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2747573
CAS No.: 1171324-84-7
M. Wt: 455.478
InChI Key: VUXWJOOZKJNCIM-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide is a potent, selective, and allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a central node in the RAS/MAPK signaling pathway , and its gain-of-function mutations are implicated in developmental disorders and multiple cancers, including Noonan syndrome, juvenile myelomonocytic leukemia, and solid tumors. This compound functions by stabilizing SHP2 in an auto-inhibited conformation, effectively blocking its phosphatase activity and subsequent downstream signaling through the MAPK cascade. Its research value is significant in oncology, particularly for investigating RTK-driven cancers and overcoming resistance to targeted therapies like BRAF and MEK inhibitors . As a key pharmacological tool, it enables the study of SHP2's role in cell proliferation, survival, and differentiation, providing critical insights for developing novel anti-cancer strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-15-7-6-8-17(11-15)30-22-19(13-25-30)23(33)28-24(27-22)31-20(12-16(2)29-31)26-21(32)14-34-18-9-4-3-5-10-18/h3-13H,14H2,1-2H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXWJOOZKJNCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer and anti-inflammatory effects, alongside relevant case studies and research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A5498.21EGFR inhibition
HCT-11619.56Apoptosis induction
MCF73.79Cell cycle arrest

Case Study: EGFR Inhibition

A study conducted by researchers demonstrated that the compound acts as an epidermal growth factor receptor (EGFR) inhibitor. Specifically, compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating its potential as a targeted cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-inflammatory activities. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, particularly through the inhibition of NF-kB and MAPK pathways. This results in decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Other Biological Activities

Beyond anticancer and anti-inflammatory properties, there is emerging evidence suggesting that this compound may also possess:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases have been noted, although further research is required.

Synthesis and Evaluation

The synthesis of this compound has been achieved through various synthetic routes. Notably, studies have emphasized the importance of structural modifications to enhance biological activity.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies suggest that specific functional groups within the compound enhance binding affinity to EGFR and other targets involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been widely studied for its antitumor properties. Research indicates that derivatives of this scaffold can act as effective inhibitors of various cancer cell lines due to their ability to interfere with key cellular processes involved in tumor proliferation and survival. For instance, studies have demonstrated that compounds with similar structures exhibit selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly targeting epidermal growth factor receptors (EGFR). The inhibition of EGFR is crucial in the treatment of certain cancers, as it plays a significant role in cell signaling pathways that promote tumor growth and metastasis. The design of new derivatives based on this compound could lead to more effective EGFR inhibitors .

Psychopharmacological Effects
Certain derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their psychopharmacological effects, including anxiolytic and antidepressant activities. The structural modifications that can be made to the pyrazolo[3,4-d]pyrimidine core allow for the development of compounds with enhanced bioactivity and reduced side effects .

Synthesis and Functionalization

The synthesis of N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide involves several synthetic routes that enhance its structural diversity. Recent advancements in synthetic methodologies have facilitated the production of diverse derivatives with tailored biological activities.

Synthesis Pathways

Synthetic MethodDescriptionReference
Condensation Reactions Involves the reaction of hydrazones with various electrophiles to form pyrazole derivatives.
Cyclization Techniques Utilizes cyclization reactions to form the fused pyrazolo[3,4-d]pyrimidine structure from simpler precursors.
Post-Synthetic Modifications Allows for further functionalization after the initial synthesis to enhance biological activity or selectivity.

Material Science Applications

Beyond medicinal applications, compounds like this compound are being investigated for their photophysical properties. These properties make them suitable candidates for use in organic electronics and photonic devices.

Potential Uses in Material Science

Application AreaDescription
Organic Photovoltaics Their ability to absorb light and convert it into energy makes them suitable for solar cell applications.
Light Emitting Diodes (LEDs) Their photophysical properties can be harnessed in the development of efficient LED materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The most closely related analogue is N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide (RN: 1170803-96-9), which differs solely in the substitution position of the methyl group on the phenyl ring (para- vs. meta-) . Additional analogues may involve variations in:

  • Pyrazole substituents : e.g., replacing the methyl group with bulkier alkyl or aryl groups.
  • Pyrimidinone substituents: e.g., altering the aryl group (e.g., unsubstituted phenyl, halogenated aryl).
  • Acetamide side chain: e.g., substituting phenoxy with other aryloxy groups or modifying the acetamide linkage.

Hypothesized Effects of Structural Variations

Compound Substituent Position (Tolyl) Molecular Weight (g/mol) Key Structural Features Hypothesized Impact
Target Compound (m-tolyl) meta 514.54* Meta-methylphenyl, pyrazole-methyl Enhanced steric hindrance near pyrimidinone core; potential for improved target interaction.
Analog (p-tolyl, RN: 1170803-96-9) para 514.54* Para-methylphenyl Reduced steric clash; possible higher solubility due to symmetrical substitution.
Hypothetical Analog (Unsubstituted phenyl) N/A 486.49* Unsubstituted phenyl Lower lipophilicity; reduced metabolic stability.
Hypothetical Analog (Fluorophenoxyacetamide) N/A 532.53* Fluorine-substituted phenoxy Increased electronegativity; improved membrane permeability.

*Calculated using average atomic masses.

Research Findings and Trends (Inferred from Structural Data)

Meta vs. In contrast, the para-methylphenyl analogue (RN: 1170803-96-9) may exhibit improved solubility due to symmetrical substitution but reduced binding affinity if the para group disrupts optimal van der Waals contacts . Crystallographic studies using SHELXL () and visualization tools like ORTEP-3 () would enable precise analysis of bond angles and torsion differences between these isomers, critical for understanding conformational stability.

Side Chain Modifications: Replacement of the phenoxy group with electron-withdrawing substituents (e.g., fluorine) could enhance metabolic stability and bioavailability by reducing oxidative degradation.

Core Heterocycle Variations: Pyrazolo[3,4-d]pyrimidinones with bulkier substituents on the pyrazole ring may exhibit reduced solubility but increased target affinity due to hydrophobic interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide given its complex heterocyclic structure?

  • Methodological Answer :

  • Multi-step synthesis : Break down the synthesis into sequential reactions, such as cyclization of pyrazole intermediates (e.g., using phosphorous oxychloride at 120°C for oxadiazole formation ), followed by coupling with phenoxyacetamide derivatives.
  • Catalyst selection : Use K₂CO₃ as a base in N-alkylation steps to improve yields, as demonstrated in pyrazole-thiol derivatization .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, ensuring >95% purity.
  • Statistical optimization : Apply Design of Experiments (DoE) to minimize trial runs, focusing on variables like temperature, solvent polarity, and stoichiometry .

Q. What advanced analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions, particularly for distinguishing pyrazole and pyrimidine protons .
  • X-ray crystallography : Resolve ambiguous regiochemistry in the pyrazolo[3,4-d]pyrimidine core, as done for related triazolyl-pyrazolines .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error, critical for validating synthetic success .

Q. How should biological activity assays be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Molecular docking : Pre-screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina, referencing pyrazole-carbothioamide docking protocols .
  • In vitro assays : Prioritize enzyme inhibition studies (e.g., IC₅₀ determination) and cell viability assays (MTT protocol) with controls for cytotoxicity .
  • Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify efficacy thresholds and Hill slopes for mechanism insights .

Advanced Research Questions

Q. How can computational methods be integrated to predict and resolve regioselectivity challenges during synthesis?

  • Methodological Answer :

  • Reaction path search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify kinetic vs. thermodynamic products .
  • Machine learning : Train models on existing pyrazole synthesis data to predict optimal conditions (solvent, catalyst) for regioselective outcomes .
  • Validation : Cross-check computational predictions with small-scale experiments (mg quantities) before scaling .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replicate assays : Repeat experiments under standardized conditions (e.g., pH, serum concentration) to isolate variables .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects (e.g., solvent DMSO vs. water solubility differences) .
  • Mechanistic studies : Use CRISPR-edited cell lines or knock-out models to confirm target specificity and rule off-target effects .

Q. How can researchers improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without altering stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the phenoxyacetamide moiety to improve permeability .
  • Pharmacokinetic profiling : Conduct ADMET studies in rodent models to assess absorption and half-life, refining formulations iteratively .

Q. What experimental approaches mitigate challenges in heterocyclic ring reactivity during derivatization?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., pyrazole NH with Boc groups) to direct functionalization .
  • Microwave-assisted synthesis : Accelerate ring-closing steps (e.g., pyrimidinone formation) to reduce side reactions .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can reaction scaling for preclinical studies balance yield and purity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous flow reactors to maintain optimal temperature and mixing at gram-scale .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield while avoiding amorphous byproducts .
  • Process analytical technology (PAT) : Integrate real-time HPLC monitoring to detect impurities early .

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